
Levomepromazine-D6 maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levomepromazine-D6 maleate is a deuterated form of levomepromazine maleate, a phenothiazine neuroleptic drug. This compound is primarily used as an analytical standard and reference material in various scientific studies. Levomepromazine itself is known for its strong analgesic, hypnotic, and antiemetic properties, making it valuable in palliative care and the treatment of psychosis, particularly schizophrenia and bipolar disorder .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of levomepromazine-D6 maleate involves the deuteration of levomepromazine. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the levomepromazine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of Maleate Salt: The deuterated levomepromazine is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: Levomepromazine-D6 maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of levomepromazine.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Levomepromazine-D6 maleate is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: Helps in studying the metabolism and pharmacokinetics of levomepromazine by providing a stable reference compound.
Drug Development: Used in the development and validation of analytical methods for new drug formulations.
Biological Research: Assists in understanding the biological pathways and interactions of levomepromazine in various biological systems.
Mecanismo De Acción
Levomepromazine-D6 maleate, like its parent compound levomepromazine, exerts its effects by blocking a variety of receptors in the central nervous system. These include:
Dopamine Receptors: Inhibition of dopamine receptors helps in managing psychotic symptoms.
Histamine Receptors: Antagonism of histamine receptors contributes to its sedative and antiemetic effects.
Adrenergic Receptors: Blocking adrenergic receptors aids in reducing agitation and anxiety.
Muscarinic Acetylcholine Receptors: Inhibition of these receptors helps in controlling nausea and vomiting
Comparación Con Compuestos Similares
Levomepromazine-D6 maleate is compared with other phenothiazine derivatives such as:
Chlorpromazine: Similar in its antipsychotic effects but differs in potency and side effect profile.
Promethazine: Primarily used as an antihistamine and antiemetic, with less antipsychotic activity.
Methotrimeprazine: Another name for levomepromazine, highlighting its various pharmacological properties
Uniqueness: this compound’s uniqueness lies in its deuterated form, which provides enhanced stability and precision in analytical applications. This makes it an invaluable tool in scientific research and drug development .
Propiedades
Fórmula molecular |
C23H28N2O5S |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m1./s1/i2D3,3D3; |
Clave InChI |
IFLZPECPTYCEBR-FCYYDKKBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C[C@@H](C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


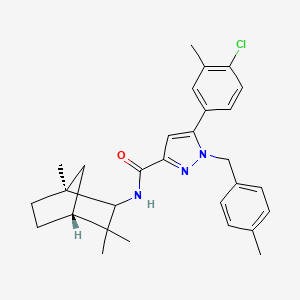
![(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone](/img/structure/B13839985.png)
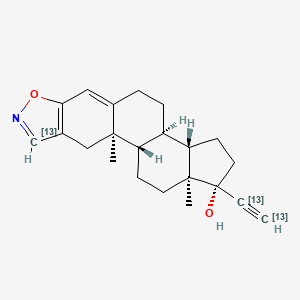
![5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13839997.png)
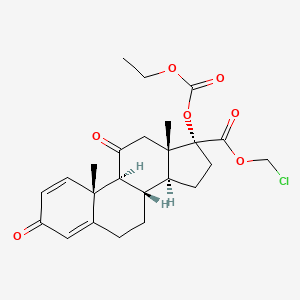
![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
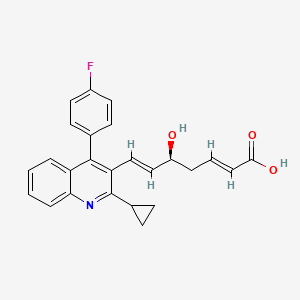
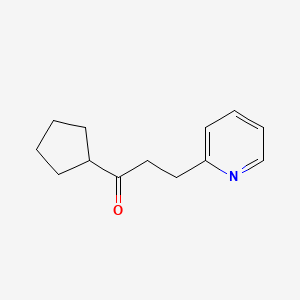
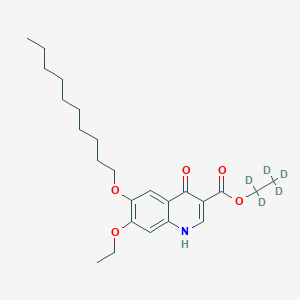
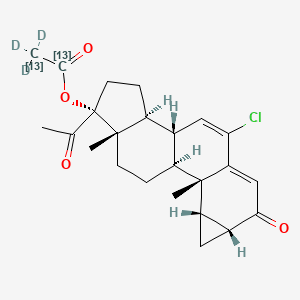
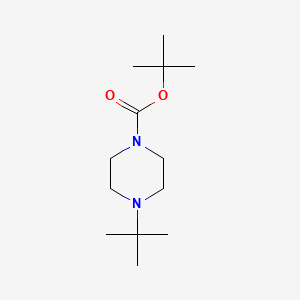
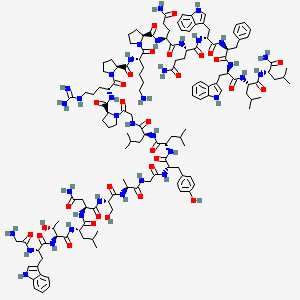
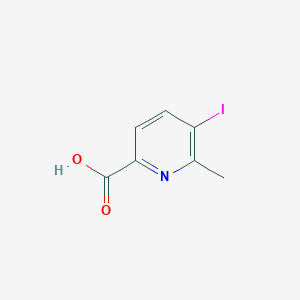
![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
